molecular formula C7H11NO4 B2884958 (2R,3R,4R)-4-Hydroxy-1,2-dimethyl-5-oxopyrrolidine-3-carboxylic acid CAS No. 2126143-03-9

(2R,3R,4R)-4-Hydroxy-1,2-dimethyl-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B2884958
CAS No.: 2126143-03-9
M. Wt: 173.168
InChI Key: HCYHZGDPSAJBAK-UOWFLXDJSA-N
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Description

(2R,3R,4R)-4-Hydroxy-1,2-dimethyl-5-oxopyrrolidine-3-carboxylic acid: is a complex organic compound belonging to the class of pyrrolidine derivatives. This compound features a pyrrolidine ring, a five-membered nitrogen-containing heterocycle, which is substituted with hydroxyl, methyl, and carboxylic acid functional groups. Due to its unique structural characteristics, it has garnered interest in various scientific fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R,3R,4R)-4-Hydroxy-1,2-dimethyl-5-oxopyrrolidine-3-carboxylic acid typically involves multiple steps, starting from simpler precursors. One common approach is the cyclization of amino acids, such as proline, followed by selective functional group modifications. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under anhydrous conditions to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired enantiomerically pure compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The hydroxyl group can be oxidized to a carbonyl group, forming a pyrrolidone derivative.

  • Reduction: The carboxylic acid group can be reduced to an alcohol, resulting in a hydroxylated pyrrolidine derivative.

  • Substitution: Alkyl groups can be introduced at the nitrogen atom, leading to various substituted pyrrolidine derivatives.

Scientific Research Applications

(2R,3R,4R)-4-Hydroxy-1,2-dimethyl-5-oxopyrrolidine-3-carboxylic acid: has diverse applications in scientific research. In chemistry , it serves as a building block for the synthesis of more complex molecules. In biology , it is used to study enzyme mechanisms and protein interactions. In medicine , it has potential therapeutic applications, including as an anti-inflammatory and analgesic agent. In industry , it is used in the development of new materials and pharmaceuticals.

Mechanism of Action

(2R,3R,4R)-4-Hydroxy-1,2-dimethyl-5-oxopyrrolidine-3-carboxylic acid: is unique due to its specific stereochemistry and functional groups. Similar compounds include proline derivatives and other pyrrolidine-based compounds . These compounds share structural similarities but differ in their functional groups and biological activities.

Comparison with Similar Compounds

  • Proline

  • Pyrrolidine-2-one

  • Pyrrolidine-2,5-dione

  • Prolinol

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Properties

IUPAC Name

(2R,3R,4R)-4-hydroxy-1,2-dimethyl-5-oxopyrrolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO4/c1-3-4(7(11)12)5(9)6(10)8(3)2/h3-5,9H,1-2H3,(H,11,12)/t3-,4-,5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCYHZGDPSAJBAK-UOWFLXDJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(=O)N1C)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@H](C(=O)N1C)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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